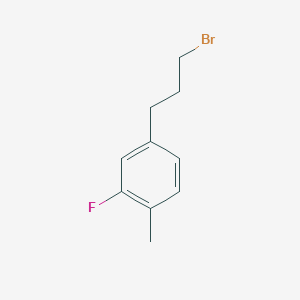
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromopropyl group, a fluorine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2-fluoro-1-methylbenzene typically involves the bromination of 2-fluoro-1-methylbenzene followed by a nucleophilic substitution reaction. The process can be summarized as follows:
Bromination: 2-Fluoro-1-methylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the para position relative to the methyl group.
Nucleophilic Substitution: The resulting brominated compound undergoes a nucleophilic substitution reaction with 3-bromopropylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as azides, thiols, or ethers.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products may include dehalogenated compounds or reduced functional groups.
科学的研究の応用
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop pharmaceuticals with potential therapeutic effects.
Material Science: It can be utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding.
作用機序
The mechanism of action of 4-(3-Bromopropyl)-2-fluoro-1-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA.
類似化合物との比較
Similar Compounds
4-(3-Bromopropyl)-1-methylbenzene: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(3-Chloropropyl)-2-fluoro-1-methylbenzene: Substitutes chlorine for bromine, potentially altering its chemical properties.
4-(3-Bromopropyl)-2-chloro-1-methylbenzene: Substitutes chlorine for fluorine, which may influence its reactivity and applications.
Uniqueness
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene is unique due to the presence of both a bromopropyl group and a fluorine atom on the benzene ring. This combination of substituents can enhance its reactivity and provide distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
1057678-25-7 |
|---|---|
分子式 |
C10H12BrF |
分子量 |
231.10 g/mol |
IUPAC名 |
4-(3-bromopropyl)-2-fluoro-1-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-4-5-9(3-2-6-11)7-10(8)12/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
SLLLVQVVEVMUDH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CCCBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


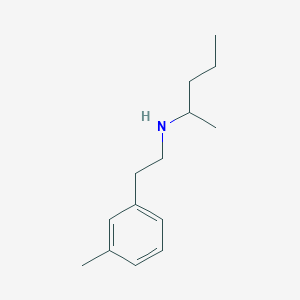

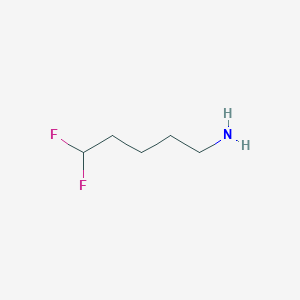
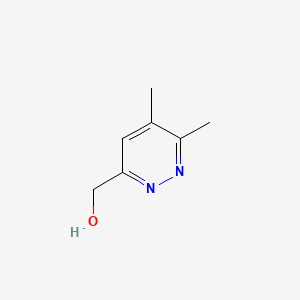
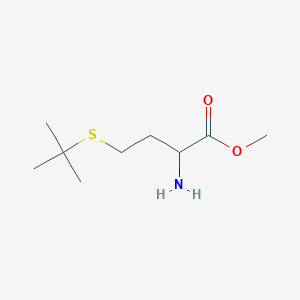





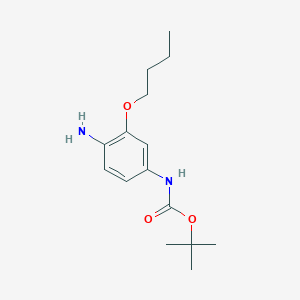
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B13616271.png)
